3-Bromo-5-(3-methylphenoxy)pyridine
Overview
Description
“3-Bromo-5-(3-methylphenoxy)pyridine” is a chemical compound1. However, detailed information about this specific compound is not readily available.
Synthesis Analysis
While there are no specific synthesis methods for “3-Bromo-5-(3-methylphenoxy)pyridine” available, there are methods for synthesizing similar compounds. For instance, a synthetic method for 3-bromopyridine involves adding bromine into pyridine and 80-95% sulfuric acid to react at 130-140°C for 7-8 hours2. Another method involves mixing pyridine and a hydrobromic acid solution and carrying out a reaction under the action of hydrogen peroxide3.Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(3-methylphenoxy)pyridine” is not explicitly provided. However, a related compound, 3-bromo-2-Hydroxypyridine, has been studied using DFT and HF methods, where the molecular structures have been optimized4.Chemical Reactions Analysis
Specific chemical reactions involving “3-Bromo-5-(3-methylphenoxy)pyridine” are not available. However, a related compound, 3-bromo-5-methoxypyridine, has been studied5.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-(3-methylphenoxy)pyridine” are not readily available. However, a related compound, 3-Bromo-5-(methylsulfonyl)pyridine, has a molecular weight of 236.09, a density of 1.678g/cm3, and a flash point of 184.6°C7.Scientific Research Applications
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Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Method : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
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Suzuki Cross-Coupling Reaction
- Field : Medicinal Chemistry
- Application : The Suzuki cross-coupling reaction is used to synthesize a series of novel pyridine derivatives .
- Method : The reaction involves 5-bromo-2-methylpyridin-3-amine (1) and N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids .
- Results : The synthesized pyridine derivatives showed potential as chiral dopants for liquid crystals .
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Synthesis of Pyridinesulfonamide
- Field : Drug Development
- Application : Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs .
- Method : The R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized .
- Results : The stereostructures of the synthesized compounds have been researched .
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Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors are used in the treatment of diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .
- Method : An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized . Biological data demonstrated that the (S)-enantiomer is two times more potent .
-
Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Method : Various methods of synthesizing TFMP have been reported .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors are used in the treatment of diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .
- Method : An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized . Biological data demonstrated that the (S)-enantiomer is two times more potent .
-
Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Method : Various methods of synthesizing TFMP have been reported .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Safety And Hazards
The safety and hazards of “3-Bromo-5-(3-methylphenoxy)pyridine” are not readily available.
Future Directions
The future directions of “3-Bromo-5-(3-methylphenoxy)pyridine” are not readily available. However, a related compound, 3-bromo-2-Hydroxypyridine, has been studied for its potential as a bromodomain inhibitor4.
Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed and specific information, further research and consultation with a chemical expert are recommended.
properties
IUPAC Name |
3-bromo-5-(3-methylphenoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-9-3-2-4-11(5-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJSPIYPJZNHCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678771 | |
Record name | 3-Bromo-5-(3-methylphenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-methylphenoxy)pyridine | |
CAS RN |
28231-75-6 | |
Record name | 3-Bromo-5-(3-methylphenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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